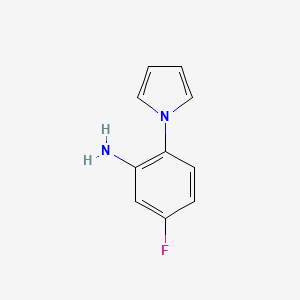

5-Fluoro-2-(1H-pyrrol-1-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a chemical compound with the CAS Number: 896429-57-5 . It has a molecular weight of 176.19 . The IUPAC name for this compound is 5-fluoro-2-(1H-pyrrol-1-yl)aniline . It is a powder that is stored at 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(1H-pyrrol-1-yl)aniline is 1S/C10H9FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-2-(1H-pyrrol-1-yl)aniline are not available, a study suggests that similar compounds can undergo C–C bond cleavage and new C–C and C–N bond formation .Physical And Chemical Properties Analysis

5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a powder with a melting point of 82-84 degrees Celsius . It has a predicted density of 1.19±0.1 g/cm3 and a predicted boiling point of 298.3±30.0 °C .Scientific Research Applications

- Anti-Inflammatory and Analgesic Properties : Some derivatives of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline have demonstrated anti-inflammatory and analgesic activities . Researchers explore its potential as a scaffold for designing novel drugs.

- Ulcerogenic Index : Certain compounds derived from this molecule exhibit low ulcerogenic indices, making them interesting candidates for further investigation in pain management .

- Electrochemical Detection : Researchers have used ferrocene-functionalized derivatives in electrochemical biosensors. For instance, 6-(ferrocenyl)hexanethiol (FcSH) was employed in constructing gold nanoparticles on a modified gold electrode surface . Such biosensors find applications in environmental monitoring and medical diagnostics.

- Functional Materials : The fluorinated pyrrole moiety has unique properties. Researchers explore its incorporation into materials for applications such as sensors, coatings, and conductive polymers . The presence of fluorine atoms can enhance material stability and reactivity.

- Cu(ii)-Catalyzed Domino Reaction : An efficient method involves the one-pot construction of pyrrolo[1,2-a]quinoxalines using 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides. This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation . Such synthetic approaches expand the toolbox for organic chemists.

Medicinal Chemistry and Drug Development

Electrochemical Biosensors

Materials Science

Organic Synthesis

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Mode of Action

It has been suggested that the compound may participate in reactions involving c–c bond cleavage and new c–c and c–n bond formation . This suggests that the compound may interact with its targets through a radical mechanism, but further studies are required to confirm this hypothesis and elucidate the exact mode of action.

Biochemical Pathways

It is possible that the compound may influence various biochemical pathways due to its potential radical mechanism of action

Result of Action

Given the potential radical mechanism of action, it is possible that the compound may induce significant changes at the molecular and cellular levels

properties

IUPAC Name |

5-fluoro-2-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKNORHSABZYSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(1H-pyrrol-1-yl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)

![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)

![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea](/img/structure/B2384379.png)

![4-(dimethylsulfamoyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2384382.png)

![8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2384385.png)